
Iron saccharate
描述
准备方法
Synthetic Routes and Reaction Conditions: Iron saccharate is synthesized by reacting ferric hydroxide with sucrose under controlled conditions. The reaction typically involves dissolving ferric hydroxide in water and then adding sucrose to form a complex. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves high-temperature cyclic concentration to treat the raw material. Water for injection is added to prepare an this compound solution, and the pH value is adjusted to ensure stability and efficacy .
化学反应分析
Reduction Kinetics and Redox Behavior
Iron saccharate undergoes reduction from Fe³⁺ to Fe²⁺ in acidic environments. A standardized in vitro method measures the T₇₅ time (time for 75% Fe³⁺ reduction) to assess bioequivalence :
-
Key Findings :
Table 2: Reduction Kinetics of this compound
Parameter | Value |
---|---|
Optimal HCl Concentration | 0.25–1 M |
T₇₅ Threshold | <20 minutes |
Correlation Coefficient | ≥0.98 (linearity of log[Fe³⁺] vs. time) |
Ligand Exchange and Iron Release
In physiological conditions, this compound releases Fe³⁺ via ligand-exchange reactions with transferrin, enabling iron incorporation into hemoglobin :
-
Direct Transferrin Donation : 4–5% of Fe³⁺ binds directly to transferrin without intermediate steps .
Stability and Decomposition
This compound decomposes under extreme conditions:
-
Thermal Degradation : Prolonged heating above 120°C disrupts the iron-sucrose matrix .
-
pH Sensitivity : Stable at physiological pH (7.4) but precipitates in strongly alkaline or acidic environments .
Hypersensitivity Reactions (HSRs)
While not a direct chemical reaction, hypersensitivity involves immune pathways:
-
Mechanism : Complement activation-related pseudo-allergy (CARPA) triggers mast cell degranulation via anaphylatoxins (C3a, C5a) .
-
Risk Factors : Rapid infusion rates (>100 mg/min) increase free iron release, exacerbating reactions .
Comparative Pharmacokinetics
This compound exhibits distinct kinetic properties compared to other IV iron formulations :
Table 3: Pharmacokinetic Comparison of IV Iron Formulations
Parameter | This compound | Ferric Carboxymaltose | Iron Dextran |
---|---|---|---|
Labile Iron (%) | 3.4 | 0.6 | 3.3 |
Transferrin Donation (%) | 4–5 | 1–2 | 5–6 |
Terminal Half-Life (h) | 5.3 | 20.8 | 1.42 |
科学研究应用
Iron saccharate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Widely used in the treatment of iron deficiency anemia, particularly in patients with chronic kidney disease.
作用机制
Following intravenous administration, iron saccharate dissociates into iron and sucrose. The iron is then transported as a complex with transferrin to target cells, including erythroid precursor cells. Within these cells, iron is incorporated into hemoglobin as the cells mature into red blood cells. This replenishes the body’s iron stores and increases hemoglobin levels .
相似化合物的比较
- Ferric gluconate
- Ferric carboxymaltose
- Iron dextran
- Iron isomaltoside
- Ferumoxytol
Comparison: Iron saccharate is unique due to its lower incidence of side effects and its rapid efficacy in increasing hemoglobin, ferritin, and transferrin saturation levels. Unlike iron dextran, which can cause severe allergic reactions, this compound is generally well-tolerated. Ferric carboxymaltose and ferumoxytol are also effective but may have different pharmacokinetic profiles and cost considerations .
This compound stands out for its balance of efficacy, safety, and cost-effectiveness, making it a preferred choice in many clinical settings .
生物活性
Iron saccharate, also known as iron sucrose, is a complex of iron and sucrose that has gained attention for its role in treating iron deficiency anemia (IDA). This article explores its biological activities, mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
This compound works primarily by dissociating into iron and sucrose upon intravenous administration. The released iron is then transported in the bloodstream bound to transferrin, which facilitates its delivery to erythroid precursor cells for incorporation into hemoglobin during red blood cell formation. This process is crucial for addressing anemia and improving overall iron status in patients with deficiencies.
- Absorption and Distribution : After intravenous administration, peak serum iron levels occur approximately 10 minutes post-injection, with a volume of distribution of 7.3 L. The half-life of this compound is about 6 hours, indicating a relatively rapid clearance from the bloodstream .
2. Clinical Efficacy
Numerous studies have demonstrated the efficacy of this compound in various clinical settings:
- Iron Deficiency Anemia : A study involving adult patients with IDA showed that intravenous iron sucrose significantly increased hemoglobin levels (average increase of 3.29 g/dL in women and 4.58 g/dL in men) and corrected anemia in about 70% of participants .
- Comparison with Other Treatments : this compound has been shown to be more effective than oral iron supplements, especially in patients who do not tolerate or respond adequately to oral therapy. Its rapid action allows for quicker restoration of iron levels compared to traditional methods .
Table 1: Clinical Outcomes of Iron Sucrose Treatment
3. Safety Profile
This compound is noted for its favorable safety profile compared to older parenteral iron formulations like high-molecular-weight iron dextran, which had higher rates of serious allergic reactions. The incidence of anaphylaxis with iron sucrose is significantly lower (0.002%) compared to other preparations .
- Adverse Effects : Common side effects include mild allergic reactions, but serious adverse events are rare. A case report highlighted an anaphylactic reaction in a patient receiving iron sucrose, emphasizing the need for monitoring during administration .
4. Pharmacological Activities
Beyond its primary use as an iron supplement, research indicates that this compound may possess additional pharmacological properties:
- Antioxidant Activity : Iron complexes have been studied for their potential antioxidant effects, which could further benefit patients by mitigating oxidative stress associated with inflammation and chronic diseases .
- Impact on Erythropoiesis : Studies suggest that a significant portion of administered iron is utilized for erythropoiesis (70-97%), underscoring its effectiveness in promoting red blood cell production .
5. Case Studies and Research Findings
Several case studies have further elucidated the benefits and risks associated with this compound treatment:
- A study involving patients with chronic kidney disease demonstrated significant improvements in hemoglobin levels and overall quality of life when treated with intravenous iron sucrose compared to oral alternatives.
- Another case highlighted the successful use of this compound in pregnant women experiencing severe anemia, showcasing its safety and efficacy during pregnancy .
常见问题
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing iron saccharate in experimental settings?
this compound synthesis typically involves controlled hydrolysis of ferric salts in the presence of saccharides under alkaline conditions. Characterization methods include UV-Vis spectroscopy (to confirm ligand coordination), FTIR (to identify saccharate binding), and ICP-MS for iron quantification. Reproducibility requires strict control of pH, temperature, and stoichiometric ratios . For validation, X-ray diffraction (XRD) and dynamic light scattering (DLS) are used to assess crystallinity and colloidal stability, respectively.
Q. How do animal models (e.g., rodents) inform pharmacokinetic and toxicity studies of this compound?
Rodent models, such as Wistar rats, are commonly used to study this compound’s biodistribution and toxicity. Subacute (0.2 mg/kg) and subchronic (0.1 mg/kg) intraperitoneal doses over 2–4 weeks induce measurable iron overload, as shown by elevated serum transferrin saturation and liver iron burden . Key endpoints include hematological indices (e.g., leukocytosis), oxidative stress markers (e.g., lipid peroxidation), and histopathological analysis of liver/kidney tissues.
Q. What analytical techniques are critical for assessing this compound’s stability in physiological buffers?
Stability studies require HPLC for saccharate degradation profiling, cyclic voltammetry to monitor redox activity, and spectrophotometric assays (e.g., Ferrozine) for free iron quantification. Accelerated stability testing under varying pH (4–8) and temperature (25–37°C) conditions is recommended to simulate in vivo environments .
Advanced Research Questions
Q. What molecular mechanisms explain this compound’s dual role in erythropoiesis and acute-phase inflammatory responses?
this compound enhances erythropoiesis by replenishing iron stores for hemoglobin synthesis but also triggers acute-phase reactions via hepatic hepcidin suppression, leading to increased serum iron bioavailability. Concurrently, elevated interleukin-6 (IL-6) and C-reactive protein (CRP) levels indicate inflammatory pathways activated by iron-induced oxidative stress . Conflicting data on these dual effects may arise from differences in dosing regimens or model-specific immune responses .
Q. How can contradictions in oxidative stress outcomes between in vitro and in vivo studies be resolved?
In vitro studies often report pronounced oxidative stress (e.g., ROS generation in hepatocyte cultures), while in vivo models show compensatory mechanisms (e.g., upregulated antioxidant enzymes like superoxide dismutase). Methodological adjustments, such as co-administering antioxidants (e.g., N-acetylcysteine) in vivo or using physiologically relevant iron concentrations in vitro, can reconcile discrepancies .
Q. What experimental designs optimize the detection of this compound’s impact on energy metabolism?
Metabolomic profiling (via GC-MS or LC-MS) of liver tissue can reveal glycolysis upregulation and impaired lactate clearance, as observed in rat models. Pairing this with isotopic tracing (e.g., ¹³C-glucose) clarifies metabolic flux changes. Control groups should include chelator-treated cohorts (e.g., deferoxamine) to isolate iron-specific effects .
Q. How do variations in saccharate ligand structure influence this compound’s bioavailability and toxicity?
Comparative studies using saccharate analogs (e.g., gluconate vs. sucrose-derived ligands) reveal that smaller ligands enhance iron release rates, increasing toxicity risks. Structural analysis (via NMR or crystallography) and in vitro Caco-2 cell absorption assays are critical for correlating ligand properties with bioavailability .
Q. Data Contradiction and Synthesis
Q. Why do studies report divergent thresholds for this compound-induced hepatotoxicity?
Discrepancies arise from differences in exposure duration, species-specific detoxification pathways, and baseline iron status. For example, rats with pre-existing hepatic steatosis exhibit lower toxicity thresholds. Meta-analyses using standardized dosing (mg Fe/kg/day) and harmonized histopathology criteria are recommended .
Q. What statistical approaches address variability in this compound’s hematological effects across studies?
Multivariate regression models adjusting for covariates (e.g., baseline hemoglobin, renal function) can isolate treatment effects. Cluster analysis may identify subpopulations with heightened susceptibility (e.g., anemia of chronic disease vs. iron-deficiency anemia) .
Q. Methodological Guidelines
Q. How should researchers design dose-response studies for this compound to ensure translational relevance?
Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to align rodent dosing with human-equivalent levels (e.g., allometric scaling). Include both therapeutic (e.g., 1–2 mg Fe/kg) and supra-therapeutic doses to capture safety margins .
Notes
属性
Key on ui mechanism of action |
Following intravenous administration, iron sucrose is dissociated into iron and sucrose and the iron is transported as a complex with transferrin to target cells including erythroid precursor cells. The iron is then incorporated into hemoglobin as the cells mature into red blood cells. |
---|---|
CAS 编号 |
8047-67-4 |
分子式 |
C12H22FeO11 |
分子量 |
398.14 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron |
InChI |
InChI=1S/C12H22O11.Fe/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h4-11,13-20H,1-3H2;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
InChI 键 |
HQXGNTOSLWOUDQ-AKSHDPDZSA-N |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Fe+3].[Fe+3] |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Fe] |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Fe] |
Pictograms |
Acute Toxic; Irritant |
同义词 |
D-Glucaric acid, iron(2+) salt (1:1) Ferri Saccharate ferri-saccharate ferric oxide, saccharated ferric saccharate Hippiron iron oxide (saccharated) Iron Saccharate iron sucrose iron(III)-hydroxide sucrose complex iron-saccharate Saccharated Ferric Oxide Venofe |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。